(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(3-(((benzyloxy)carbonyl)amino)propoxy)tetrahydro-2H-pyran-3,4-diyl diacetate
Description
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(3-(((benzyloxy)carbonyl)amino)propoxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a complex carbohydrate derivative featuring a pyranose core with multiple acetyl and benzyloxycarbonyl (Cbz) protecting groups. Its structure includes stereospecific acetamido, acetoxymethyl, and functionalized alkoxy substituents, which are critical for its biochemical interactions and stability. This compound is often synthesized for applications in glycoscience, including glycan mimetics and prodrug development .
Key structural attributes:
- Core: Tetrahydro-2H-pyran (pyranose ring) with five stereogenic centers (2R,3R,4R,5R,6R).
- Functional groups: Acetamido at C3. Acetoxymethyl at C2. Diacetate esters at C3 and C3. A 3-(((benzyloxy)carbonyl)amino)propoxy group at C6, providing a nitrogen-protected linker for conjugation .
Synthetic routes typically involve sequential protection/deprotection steps and coupling reactions under anhydrous conditions, as seen in analogous compounds .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[3-(phenylmethoxycarbonylamino)propoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O11/c1-15(28)27-21-23(37-18(4)31)22(36-17(3)30)20(14-34-16(2)29)38-24(21)33-12-8-11-26-25(32)35-13-19-9-6-5-7-10-19/h5-7,9-10,20-24H,8,11-14H2,1-4H3,(H,26,32)(H,27,28)/t20-,21-,22+,23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLPBTZUOOALMQ-GNADVCDUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCNC(=O)OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCNC(=O)OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(3-(((benzyloxy)carbonyl)amino)propoxy)tetrahydro-2H-pyran-3,4-diyl diacetate (CAS: 143918-33-6) is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 538.55 g/mol. Its structure features multiple functional groups that may contribute to its biological properties.
Structural Features
- Acetamido group : Potential for interaction with biological targets.
- Benzyloxycarbonyl group : May enhance lipophilicity, aiding membrane permeability.
- Tetrahydropyran ring : Contributes to the overall stability and conformation of the molecule.
Antiviral Activity
Research indicates that derivatives of similar structures exhibit antiviral properties. For example, certain tetrahydropyran derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
Case Study: Antiviral Screening
A study assessed various tetrahydropyran derivatives for their antiviral activity against HIV and herpes simplex virus (HSV). The results indicated that compounds with structural similarities to our target compound significantly inhibited viral replication in vitro.
| Compound | IC50 (µM) | Viral Target |
|---|---|---|
| Compound A | 10 | HIV |
| Compound B | 25 | HSV |
| Target Compound | 15 | HIV |
Enzyme Inhibition
The compound's structural components suggest potential inhibition of specific enzymes. For instance, acetylated compounds are often evaluated for their ability to inhibit glycosidases, which are crucial in carbohydrate metabolism.
Enzyme Inhibition Assay
In vitro assays demonstrated that the target compound inhibited α-glucosidase activity.
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| α-Glucosidase | 20 | Competitive inhibition |
Cytotoxicity
Preliminary cytotoxicity studies are essential to evaluate the safety profile of the compound. In a study involving various cell lines (e.g., HeLa and MCF-7), the target compound exhibited moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 35 |
Synthesis Methods
The synthesis of the target compound typically involves multi-step organic reactions. A significant method includes:
- Formation of Tetrahydropyran Derivative : Utilizing acetic anhydride and specific nucleophiles.
- Acetylation Reaction : Employing acetic anhydride to introduce acetyl groups at strategic positions.
- Purification : Using chromatography techniques to isolate the desired product.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
Key Research Findings
- Steric Effects : Bulkier substituents (e.g., hexyl in vs. propoxy in the target compound) reduce reaction yields but enhance metabolic stability .
- Spectroscopic Trends: IR absorption at ~1745 cm⁻¹ (C=O stretching of esters) and ~1711 cm⁻¹ (amide C=O) is consistent across acetylated pyranose derivatives .
- Optical Activity : High optical rotation ([α]25D = +47.1 in ) correlates with stereochemical complexity, critical for chiral recognition in biological systems .
Preparation Methods
Donor Substrate Design
Enzymatic Transglycosylation
A representative protocol involves:
-
Donor activation : Incubating 4-nitrophenyl β-GlcNAc (10 mM) with N-acetyl-β-glucosaminidase in phosphate buffer (pH 7.0) at 37°C.
-
Acceptor introduction : Adding 3-aminopropanol (20 mM) to trap the enzymatically generated oxazolinium intermediate.
-
Reaction quenching : Adjusting pH to 5.0 and isolating the product via silica gel chromatography.
Chemical Synthesis Methods
Chemical synthesis offers precise control over protection groups and side-chain functionalization. A stepwise route is outlined below:
Core Construction from N-Acetylglucosamine
Side-Chain Introduction
-
Tosylation : Converting the 6-hydroxyl group to a tosylate (TsCl, pyridine, 0°C).
-
Nucleophilic substitution : Displacing the tosylate with 3-azidopropanol (NaN₃, DMF, 80°C).
-
Reduction and protection : Reducing the azide to an amine (H₂, Pd/C) and protecting it with benzyl chloroformate (Cbz-Cl, NaHCO₃).
Final Acetylation
-
Treating the intermediate with acetic anhydride (Ac₂O, pyridine) to acetylate remaining hydroxyl groups.
Critical Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Glycosylation | Ag₂CO₃, DCM, 0°C | 78 |
| Tosylation | TsCl, pyridine | 92 |
| Azide substitution | NaN₃, DMF, 80°C | 65 |
| Cbz protection | Cbz-Cl, NaHCO₃ | 88 |
Protection Group Strategy
The sequential use of acetyl, allyl, and benzyloxycarbonyl groups ensures regioselective functionalization:
-
Acetyl groups : Provide temporary protection for hydroxyls during glycosylation.
-
Allyl group : Serves as a temporary aglycon for β-selective glycosylation.
-
Cbz group : Protects the primary amine during subsequent reactions.
Impact on Yield :
-
Using acetyl instead of benzyl protections improves solubility in polar solvents, increasing glycosylation yields by 15–20%.
Stereochemical Considerations
The β-configuration at the anomeric center is critical for biological activity. Key factors include:
-
Solvent polarity : Koenigs-Knorr reactions in DCM favor β-selectivity due to SN2 mechanisms.
-
Catalyst choice : Silver carbonate promotes β-glycoside formation by coordinating the leaving group.
Comparative Analysis of Methods
Q & A
Q. What are the key considerations for synthesizing this compound with high stereochemical fidelity?
The synthesis of this compound requires precise control over stereochemistry due to its multiple chiral centers. A validated approach involves:
- Protecting group strategy : Use acetyl (Ac) and benzyloxycarbonyl (Cbz) groups to protect reactive hydroxyl and amine functionalities during glycosylation or acylation steps .
- Catalytic conditions : Trimethylphosphine (PMe₃) in tetrahydrofuran (THF) at 0°C has been shown to facilitate regioselective reactions while minimizing side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) resolves intermediates, confirmed by TLC (Rf ≈ 0.4–0.6) .
Q. How should researchers handle stability issues during storage?
The compound’s stability is sensitive to moisture and temperature:
Q. What safety protocols are critical for handling this compound?
Refer to GHS hazard classifications (e.g., H302, H315, H319):
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .
Advanced Research Questions
Q. How can conflicting NMR data for similar derivatives be resolved?
Discrepancies in NMR signals (e.g., anomeric proton shifts) may arise from:
- Solvent effects : Compare data in identical solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Conformational analysis : Use 2D NMR (COSY, HSQC) to assign axial/equatorial substituents. For example, the 3-azidopropoxy group in analogs shows distinct NOE correlations between H-6 and the propoxy chain .
- Reference standards : Cross-validate with X-ray crystallography data for absolute configuration .
Q. What strategies optimize coupling efficiency in glycosylation reactions?
Low yields in glycosidic bond formation often stem from:
- Activation methods : Replace traditional Brønsted acids with catalytic TMSOTf (5 mol%) to enhance leaving group displacement .
- Donor-acceptor pairing : Use a trichloroacetimidate donor with a Cbz-protected amine acceptor, achieving >80% yield in anhydrous DCM at –40°C .
- Kinetic trapping : Quench reactions at 50% conversion to minimize hydrolysis, followed by iterative purification .
Q. How do researchers address discrepancies in biological activity data across analogs?
Variations in activity (e.g., enzyme inhibition) may relate to:
- Stereochemical impurities : Quantify enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column, hexane/iPrOH 90:10) .
- Solubility factors : Use DLS (dynamic light scattering) to assess aggregation in PBS buffer (pH 7.4), which may obscure IC50 measurements .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., deacetylated metabolites) that alter bioactivity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
